Compound Description: Nifedipine is a dihydropyridine calcium channel blocker widely used in the treatment of hypertension and angina pectoris. It exhibits potent vasodilatory effects and is known for its efficacy in treating cardiovascular conditions. [ [] ]
Relevance: Nifedipine shares the core 1,4-dihydropyridine ring structure with dimethyl 1-(3,5-dimethylphenyl)-4-(3-hydroxy-4-methoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate. The presence of ester groups at the 3 and 5 positions of the dihydropyridine ring, a characteristic feature of many calcium channel antagonists, further strengthens the structural relationship. [ [] ]
Nicardipine
Compound Description: Nicardipine, another dihydropyridine calcium channel blocker, is used to treat hypertension and angina. It works by relaxing blood vessels and improving blood flow. [ [] ]
Relevance: Nicardipine also shares the core 1,4-dihydropyridine structure with dimethyl 1-(3,5-dimethylphenyl)-4-(3-hydroxy-4-methoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate. The presence of ester functionalities at positions 3 and 5 of the dihydropyridine ring in both compounds highlights their structural similarity and suggests a potential for similar biological activity. [ [] ]
Nimodipine
Compound Description: Nimodipine is a dihydropyridine calcium channel blocker prescribed to prevent brain damage caused by reduced blood flow to the brain. It is primarily used in the management of subarachnoid hemorrhage. [ [] ]
Relevance: Similar to the target compound, nimodipine possesses the central 1,4-dihydropyridine ring system and ester substituents at the 3 and 5 positions, making them structurally analogous. This structural similarity is significant because the presence and nature of substituents on the dihydropyridine ring can significantly impact the pharmacological properties of these compounds. [ [] ]
Compound Description: NKY-722 is a novel, water-soluble calcium antagonist that demonstrates potent and long-lasting antihypertensive activity. Its mechanism of action involves the inhibition of calcium influx into vascular smooth muscle cells, leading to vasodilation and a reduction in blood pressure. [ [] ]
Relevance: NKY-722 and dimethyl 1-(3,5-dimethylphenyl)-4-(3-hydroxy-4-methoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate belong to the same class of 1,4-dihydropyridine calcium channel blockers, characterized by their ability to block L-type calcium channels. The shared core structure and the presence of ester substituents in both compounds are indicative of their similar chemical nature. [ [] ]
Compound Description: MN9202 is a 1,4-dihydropyridine derivative that has demonstrated protective effects against shock induced by intestinal ischemia-reperfusion injury in rabbits. It helps in decreasing blood creatine kinase and lactic dehydrogenase levels, enhancing blood pressure recovery, and prolonging survival time. [ [] ]
Relevance: MN9202 and dimethyl 1-(3,5-dimethylphenyl)-4-(3-hydroxy-4-methoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate both belong to the dihydropyridine class of calcium channel blockers. These compounds share a common structural scaffold with variations primarily in the substituents attached to the dihydropyridine ring, which likely contribute to their unique pharmacological profiles. [ [] ]
Compound Description: This compound is a potent and long-acting calcium channel antagonist with notable antihypertensive activity, particularly in spontaneously hypertensive rats. It exhibits high affinity for L-type calcium channels and effectively inhibits calcium influx into vascular smooth muscle cells, resulting in vasodilation and blood pressure reduction. [ [] ]
Relevance: This compound and dimethyl 1-(3,5-dimethylphenyl)-4-(3-hydroxy-4-methoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate belong to the dihydropyridine class of calcium channel antagonists, characterized by their ability to block L-type calcium channels. They share a common structural core, including the 1,4-dihydropyridine ring and ester groups at positions 3 and 5, suggesting potential for similar pharmacological properties. [ [] ]
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.